Methallylescaline, chemically known as 4-methallyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound and a synthetic analog of mescaline. It was first synthesized by Alexander Shulgin and is recognized for its psychoactive properties, producing intense visual experiences and alterations in perception. The dosage range typically falls between 40 to 65 milligrams, with effects lasting approximately 12 to 16 hours. Users report vivid open and closed-eye visuals, including neon colors and kaleidoscopic imagery, although the compound is associated with a steep dose-response curve, meaning small changes in dosage can significantly affect the experience .
Methallylescaline undergoes various metabolic processes in the body. In vitro studies have shown that it is primarily metabolized in human hepatocytes, leading to the formation of several metabolites through hydroxylation processes. Notably, four phase I metabolites have been identified: three hydroxy-methallylescaline derivatives and one dihydroxy-methallylescaline derivative. These metabolites exhibit specific product ions upon mass spectrometry analysis, indicating distinct structural modifications from the parent compound .
The synthesis of methallylescaline involves several steps typical of phenethylamine synthesis. The primary method includes:
Shulgin's original synthesis details can be found in his book PiHKAL (Phenethylamines I Have Known and Loved), which provides insights into the chemical processes involved .
Methallylescaline shares structural similarities with several other psychedelic compounds. Here are some notable comparisons:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Mescaline | 3,4,5-trimethoxyphenethylamine | Naturally occurring; traditional use in rituals |
Allylescaline | 4-allyloxy-3,5-dimethoxyphenethylamine | Precursor to methallylescaline |
2C-B | 4-bromo-2,5-dimethoxyphenethylamine | Known for strong visual effects; widely studied |
DOI (2,5-Dimethoxy-4-iodoamphetamine) | 2,5-dimethoxy-4-iodoamphetamine | Potent psychedelic; longer duration than mescaline |
Methallylescaline's unique feature lies in its specific substitution at the 4-position with a methallyloxy group, distinguishing it from other phenethylamines and contributing to its unique psychoactive profile .
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for methallylescaline is 2-(3,5-dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl)ethanamine. This name systematically describes the compound’s structure:
The methallyloxy substituent consists of a three-carbon allyl chain (CH₂–CH=CH₂) with a methyl group (–CH₃) bonded to the central carbon, forming a branched ether linkage. This structural feature distinguishes methallylescaline from its close analog allylescaline, which lacks the methyl substitution on the allyl group.
Methallylescaline is alternately referred to as:
The term "scaline" denotes its structural relationship to mescaline (3,4,5-trimethoxyphenethylamine), with the 4-methoxy group replaced by a larger alkoxy substituent.
Methallylescaline is classified as a substituted phenethylamine and a scaline derivative. Its core structure consists of:
Feature | Description |
---|---|
Phenethylamine backbone | A two-carbon chain linking a phenyl ring to a primary amine (–NH₂) group. |
Methoxy substitutions | –OCH₃ groups at the 3- and 5-positions of the phenyl ring. |
4-Methallyloxy group | A branched allyl ether (–O–CH₂–C(CH₃)=CH₂) at the 4-position. |
This substitution pattern places methallylescaline within the scaline family, which includes analogs such as allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) and proscaline (4-propoxy-3,5-dimethoxyphenethylamine). Scalines are characterized by their 3,5-dimethoxy-4-alkoxy substitution, which enhances lipid solubility and alters receptor binding compared to mescaline.
Property | Value | Source |
---|---|---|
Molecular formula | C₁₄H₂₁NO₃ | |
Molecular weight | 251.32 g/mol | |
Melting point | 159–160°C (hydrochloride salt) | |
Chemical class | Phenethylamine |
The molecular formula C₁₄H₂₁NO₃ reflects the incorporation of 14 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The methallyloxy group contributes to the compound’s increased molecular weight compared to mescaline (C₁₁H₁₇NO₃, 211.26 g/mol).